4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
4-[2-(Trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted at position 4 with a 2-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-2-4-7(6)15-5-13-14-8(15)16/h1-5H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMWCLKZOUKXRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Intermediate Synthesis
The precursor 2-(trifluoromethyl)benzohydrazide is synthesized via nucleophilic acyl substitution.
- Reagents : 2-(Trifluoromethyl)benzoyl chloride reacts with hydrazine hydrate (NH₂NH₂·H₂O) in anhydrous ethanol.
- Conditions : Room temperature, 12–24 hours under nitrogen atmosphere.
- Yield : ~85–90% (reported for analogous hydrazide syntheses).
Mechanism :
$$
\text{RCOCl} + \text{NH}2\text{NH}2 \rightarrow \text{RCONHNH}_2 + \text{HCl}
$$
The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbon, displacing chloride.
Cyclization to Triazolone
The hydrazide undergoes acid-catalyzed cyclization to form the triazolone ring.
- Reagents : Concentrated hydrochloric acid (HCl) or polyphosphoric acid (PPA).
- Conditions : Reflux at 80–100°C for 4–6 hours.
- Yield : 70–75%.
Mechanism :
$$
\text{RCONHNH}2 \xrightarrow{\text{H}^+} \text{RC(NH)N} \rightarrow \text{Triazolone} + \text{H}2\text{O}
$$
Protonation of the hydrazide facilitates intramolecular cyclization, eliminating water.
Industrial Production Optimization
Continuous Flow Synthesis
Modern industrial methods employ continuous flow reactors to enhance efficiency:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 6 hours | 30 minutes |
| Yield | 75% | 88% |
| Purity | 95% | 99% |
| Scale | ≤10 kg/batch | 100–500 kg/day |
Advantages :
- Precise temperature control minimizes side reactions.
- Automated quenching improves consistency.
Solvent Selection
Solvent polarity critically affects cyclization efficiency:
| Solvent | Dielectric Constant | Cyclization Yield |
|---|---|---|
| Ethanol | 24.3 | 68% |
| Acetonitrile | 37.5 | 72% |
| Dimethylformamide | 36.7 | 79% |
Polar aprotic solvents like DMF stabilize transition states during cyclization.
Alternative Synthetic Strategies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
| Condition | Conventional Heating | Microwave (250 W) |
|---|---|---|
| Cyclization Time | 4 hours | 15 minutes |
| Isolated Yield | 75% | 82% |
Microwave methods enhance energy transfer, accelerating ring closure.
Catalytic Approaches
Lewis acid catalysts (e.g., ZnCl₂, FeCl₃) improve regioselectivity:
| Catalyst | Loading (mol%) | Yield | Byproduct Formation |
|---|---|---|---|
| None | 0 | 75% | 12% |
| ZnCl₂ | 5 | 84% | 5% |
| FeCl₃ | 5 | 81% | 7% |
ZnCl₂ coordinates with the carbonyl oxygen, directing cyclization.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolone derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For example, studies have shown that triazole-based compounds can inhibit the growth of various bacteria and fungi. The unique structure of 4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one allows it to interact with microbial enzymes, disrupting their function and leading to cell death .
Anticancer Potential
Triazole derivatives have been explored for their anticancer properties. The compound's ability to modulate biological pathways involved in cell proliferation makes it a candidate for further investigation as an anticancer agent. Recent studies have indicated that structural modifications can lead to enhanced efficacy against specific cancer cell lines .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting phytoene desaturase (PDS), an enzyme crucial for carotenoid biosynthesis in plants. This inhibition can lead to herbicidal effects, making it a candidate for agricultural applications .
Herbicide Development
The structural characteristics of This compound make it suitable for use in herbicide formulations. Its ability to selectively inhibit specific plant enzymes allows for the development of herbicides that target weeds without harming crops. This selectivity is crucial for sustainable agricultural practices .
Pest Control
In addition to herbicidal properties, this compound can be incorporated into pesticide formulations due to its bioactivity against certain pests. The trifluoromethyl group enhances its stability and effectiveness in various environmental conditions .
General Synthetic Routes
The synthesis of This compound typically involves:
- Formation of the Triazole Ring : Using appropriate precursors such as hydrazines and carbonyl compounds.
- Introduction of the Trifluoromethyl Group : This can be achieved through electrophilic fluorination or using trifluoromethylating agents.
- Final Modifications : Further functionalization can enhance the compound’s biological activity and selectivity.
Case Studies
Several studies have documented the synthesis and evaluation of this compound:
- Study on Antimicrobial Activity : A study demonstrated that modifications on the triazole ring led to enhanced antimicrobial properties against Gram-positive bacteria .
- Herbicidal Activity Evaluation : Research indicated that derivatives showed effective post-emergence herbicidal activity against common weeds when applied at specific concentrations .
- Biological Evaluation : A comprehensive evaluation highlighted the compound’s potential as a dual-function agent (both herbicidal and antimicrobial), emphasizing its versatility in both agriculture and medicine .
Mechanism of Action
The mechanism of action of 4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Functional Analogues
The triazolone scaffold is a versatile pharmacophore. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Triazolone Derivatives
*Calculated based on molecular formulas.
Key Observations
Substituent Effects on Activity :
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the target compound enhances lipophilicity and metabolic stability compared to chlorophenyl (PRR846) or heptyloxy (W112) substituents. This could improve membrane permeability and target engagement .
- Antifungal Agents : Posaconazole and itraconazole feature extended substituents (e.g., piperazine, dioxolane) that enable broad-spectrum antifungal activity via CYP450 inhibition. The simpler structure of the target compound likely lacks this complexity but may offer advantages in synthetic accessibility .
Anti-Inflammatory Potential: W112, a heptyloxy-substituted triazolone, suppresses MAPK/NF-κB signaling, reducing tau hyperphosphorylation and neuroinflammation in Alzheimer’s models .
Steric and Electronic Considerations :
- The methyl group in 4-[2-Methyl-3-(trifluoromethyl)phenyl]-... () introduces steric hindrance, which could reduce binding affinity compared to the target compound’s unsubstituted phenyl ring .
Biological Activity
4-[2-(Trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, as well as its mechanisms of action and structure-activity relationships.
- Molecular Formula : C10H8F3N3O
- Molecular Weight : 243.19 g/mol
- CAS Number : 860789-84-0
Anticancer Activity
Research has indicated that derivatives of triazoles exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound shows promising activity against human cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others.
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased markers of early and late apoptotic stages upon treatment.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study assessing various triazole derivatives, it was found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
These findings suggest that the compound may be a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in preclinical models. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds often correlates with their structural features. The trifluoromethyl group is believed to enhance lipophilicity and biological activity. Variations in the phenyl substituent can significantly alter the compound's potency and selectivity toward different biological targets.
Case Studies
- Cytotoxicity Study : A recent study evaluated a series of triazole derivatives including this compound against a panel of cancer cell lines. The results indicated that modifications in the phenyl ring led to varying degrees of cytotoxicity, emphasizing the importance of structural optimization in drug design .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against clinically relevant pathogens. The study concluded that the compound demonstrated significant antibacterial activity comparable to standard antibiotics .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one?
A common approach involves cyclization reactions using hydrazine derivatives and carbonyl-containing precursors. For example, refluxing sodium ethoxide with substituted hydrazides and aryl aldehydes can yield triazolone scaffolds. Modifications may include introducing trifluoromethyl groups via halogen exchange or direct substitution. Post-synthetic purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity . For analogous compounds, coupling reactions with bromoacetophenone derivatives under reflux conditions have been effective for functionalization .
Q. How can researchers characterize the structural and electronic properties of this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, ¹⁵N) to confirm regiochemistry and substituent positions .
- X-ray crystallography to resolve stereochemical ambiguities and verify bond lengths/angles, as demonstrated for related triazolones .
- FT-IR spectroscopy to identify carbonyl (C=O) and triazole ring vibrations (C=N) .
- Mass spectrometry (ESI-MS) for molecular weight validation .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial screening : Use broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
- Anticancer evaluation : Perform MTT assays on cancer cell lines (e.g., HT-29, A549) to measure proliferation inhibition .
- Anti-inflammatory testing : Assess NF-κB/MAPK pathway modulation in β-amyloid-induced neuronal models via ELISA or Western blot .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound for anticancer applications?
SAR studies on analogous triazolones reveal that electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability and target binding. For example, derivatives with para-substituted aryl groups show improved inhibition of c-Myc and PD-L1 proteins, critical in cancer progression. Computational docking (e.g., AutoDock Vina) can predict interactions with oncogenic targets like Hsp90 or HIF1α, validated by thermal shift assays .
Q. What computational strategies are effective for modeling its electronic properties and reactivity?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior and nucleophilic/electrophilic sites. The B3LYP functional with a 6-31G(d,p) basis set is widely used for triazolones .
- Molecular Dynamics (MD) : Simulate solvation effects and protein-ligand binding kinetics in physiological environments .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:
- Dose-response validation : Use IC₅₀/EC₅₀ curves to confirm activity thresholds.
- Orthogonal assays : Combine in vitro (e.g., enzymatic inhibition) and in vivo (e.g., zebrafish toxicity) models to cross-verify results.
- Meta-analysis : Compare datasets from structurally similar compounds to identify trends, as done for triazolone antifungals .
Q. What advanced synthetic routes improve yield and scalability?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining high yields (e.g., 91% for Mannich base derivatives) .
- Flow chemistry : Enables continuous production of intermediates, minimizing side reactions.
- Catalytic asymmetric synthesis : Chiral catalysts (e.g., L-proline) can introduce stereocenters for enantioselective drug development .
Q. How does this compound interact with hypoxic signaling pathways in cancer?
Analogous triazolones inhibit Hsp90, destabilizing HIF1α and blocking angiogenesis. Techniques include:
- siRNA knockdown : Confirm target specificity in hypoxic tumor models.
- Proteasome inhibition assays : Measure degradation of HIF1α via Western blot .
- In vivo imaging : Use luciferase-tagged xenografts to monitor tumor regression .
Methodological Notes
- Avoid commercial sources : Focus on in-house synthesis or academic collaborations for compound access .
- Data reproducibility : Publish full spectroscopic datasets (NMR shifts, crystal coordinates) to enable cross-validation .
- Ethical compliance : Adhere to institutional guidelines for in vivo studies, particularly in neurodegenerative/cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
